molecular formula C22H25N3O5S B6480402 3-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-(2,4-dimethoxyphenyl)thiourea CAS No. 887899-28-7

3-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-(2,4-dimethoxyphenyl)thiourea

Cat. No. B6480402
CAS RN: 887899-28-7
M. Wt: 443.5 g/mol
InChI Key: LNBJKBWPASCCRQ-UHFFFAOYSA-N
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Description

The compound “3-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-(2,4-dimethoxyphenyl)thiourea” is a complex organic molecule. It contains a quinolinone moiety, which is a bicyclic compound containing a benzene ring fused to a pyridine at two adjacent carbon atoms . Quinolinones are known to have pharmaceutical and biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The quinolinone moiety would contribute to the rigidity of the molecule, while the methoxy and thiourea groups could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the quinolinone, methoxy, and thiourea groups. The carbonyl group in the quinolinone could potentially undergo nucleophilic addition reactions, while the thiourea could act as a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple methoxy groups could increase its solubility in organic solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, it could interact with biological targets via the quinolinone or thiourea moieties .

Future Directions

The future research directions for this compound could include exploring its potential uses in pharmaceuticals or materials science, as well as optimizing its synthesis .

properties

IUPAC Name

1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2,4-dimethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-27-14-5-6-16(19(12-14)30-4)24-22(31)23-10-9-13-11-15-17(28-2)7-8-18(29-3)20(15)25-21(13)26/h5-8,11-12H,9-10H2,1-4H3,(H,25,26)(H2,23,24,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBJKBWPASCCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NCCC2=CC3=C(C=CC(=C3NC2=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(5,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(2,4-dimethoxyphenyl)thiourea

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